VU0542270 Exhibits >300-Fold Selectivity for Vascular Kir6.1/SUR2B Over Pancreatic Kir6.2/SUR1
VU0542270 demonstrates exceptional target selectivity within the Kir channel family. Against the primary vascular target Kir6.1/SUR2B, it exhibits an IC50 of 0.11 µM (approximately 100-110 nM) [1]. In direct head-to-head comparison within the same assay system, VU0542270 shows no detectable inhibitory activity against Kir6.2/SUR1, the predominant pancreatic and neuronal KATP channel isoform, at concentrations up to 30 µM [2]. This translates to a selectivity window exceeding 300-fold for the vascular isoform over the pancreatic isoform. By contrast, glibenclamide inhibits both Kir6.1/SUR2B and Kir6.2/SUR1 with IC50 values in the low nanomolar range, offering essentially no vascular-pancreatic discrimination [3].
| Evidence Dimension | Target selectivity: Kir6.1/SUR2B vs. Kir6.2/SUR1 inhibition |
|---|---|
| Target Compound Data | Kir6.1/SUR2B IC50 = 0.11 µM; Kir6.2/SUR1 IC50 > 30 µM |
| Comparator Or Baseline | Glibenclamide (glyburide): inhibits both Kir6.1/SUR2B and Kir6.2/SUR1 with IC50 values in low nanomolar range |
| Quantified Difference | VU0542270 selectivity ratio >272-fold (>300-fold selectivity window); glibenclamide selectivity ratio ~1 |
| Conditions | Heterologously expressed Kir6.1/SUR2B and Kir6.2/SUR1 channels in T-REx-HEK293 cells; thallium flux-based fluorescence assay |
Why This Matters
This selectivity profile ensures that observed vascular effects can be attributed specifically to Kir6.1/SUR2B inhibition without confounding interpretation from pancreatic β-cell or neuronal KATP channel modulation.
- [1] PMC Table 1. Selectivity profile of VU0542270 within the Kir channel family. Mol Pharmacol. 2024;105(3):202-212. View Source
- [2] Li K, McClenahan SJ, Han C, Bungard JD, Rathnayake U, Boutaud O, Bauer JA, Days EL, Lindsley CW, Shelton EL, Denton JS. Discovery and Characterization of VU0542270. Mol Pharmacol. 2024;105(3):202-212. View Source
- [3] Li K, McClenahan SJ, Han C, et al. Discovery and Characterization of VU0542270. Mol Pharmacol. 2024;105(3):202-212. (Glibenclamide used as nonselective comparator throughout the study.) View Source
